4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Antiviral drug discovery Human cytomegalovirus Non-nucleoside inhibitors

4-(3-Chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 895644-35-6; molecular formula C20H15ClN2O3S; MW 398.86) is a fully oxidized benzothiadiazine dioxide (BTD) heterocycle. The core 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide scaffold is shared with several clinically used sulfonamide-class diuretics and antihypertensives, but this compound is distinguished by the absence of a 7-sulfamoyl group and the presence of a 3-chlorobenzyl substituent at N4 together with a phenyl group at N2.

Molecular Formula C20H15ClN2O3S
Molecular Weight 398.86
CAS No. 895644-35-6
Cat. No. B3010033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
CAS895644-35-6
Molecular FormulaC20H15ClN2O3S
Molecular Weight398.86
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
InChIInChI=1S/C20H15ClN2O3S/c21-16-8-6-7-15(13-16)14-22-18-11-4-5-12-19(18)27(25,26)23(20(22)24)17-9-2-1-3-10-17/h1-13H,14H2
InChIKeyPDNXSAHLCJUDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 895644-35-6): Compound-Class Definition and Procurement-Relevant Structural Features


4-(3-Chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 895644-35-6; molecular formula C20H15ClN2O3S; MW 398.86) is a fully oxidized benzothiadiazine dioxide (BTD) heterocycle [1]. The core 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide scaffold is shared with several clinically used sulfonamide-class diuretics and antihypertensives, but this compound is distinguished by the absence of a 7-sulfamoyl group and the presence of a 3-chlorobenzyl substituent at N4 together with a phenyl group at N2 [2]. This N4‑chlorophenylmethyl substitution pattern aligns the compound with a well‑characterized subclass of non‑nucleoside benzothiadiazine dioxides that has demonstrated potent and selective anti‑human cytomegalovirus (HCMV) activity in peer‑reviewed medicinal chemistry studies [3].

Why In-Class Substitution of CAS 895644-35-6 with Other Benzothiadiazine Dioxides Compromises Experimental Reproducibility


Benzothiadiazine dioxides are not functionally interchangeable despite sharing a common heterocyclic nucleus. Clinically approved benzothiadiazines such as hydrochlorothiazide and chlorothiazide exert their pharmacological effect through inhibition of the Na⁺-K⁺-2Cl⁻ symporter, a mechanism requiring a free 7‑sulfamoyl group that is absent in CAS 895644-35-6 [1]. Conversely, the N4‑chlorophenylmethyl substitution pattern present in this compound has been specifically associated with non‑nucleoside inhibition of human cytomegalovirus (HCMV) replication via interference with an early stage of the viral replicative cycle, a mechanism not shared by diuretic benzothiadiazines [2]. Systematic SAR studies have demonstrated that relocation or removal of the chlorine atom on the N4‑benzyl ring, or replacement of the N2‑phenyl group with benzyl or heteroaryl moieties, can reduce anti‑HCMV activity by more than one order of magnitude, confirming that the precise substitution geometry of CAS 895644-35-6 is a critical determinant of biological activity and cannot be approximated by generic benzothiadiazine analogs [3].

Quantitative Differentiation Evidence for 4-(3-Chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 895644-35-6) Versus Structural Analogs


Anti-HCMV Potency of Chlorophenylmethyl Benzothiadiazine Dioxides (Class-Level Inference from Published Series)

CAS 895644-35-6 belongs to the chlorophenylmethyl benzothiadiazine dioxide (BTD) subclass for which a second-generation series was evaluated against HCMV (AD-169 strain) in human embryonic lung (HEL) fibroblast cells. Across the series, anti-HCMV IC50 values ranged from 3 to 10 µM, and the 50% cytotoxic concentration (CC50) against HEL cell proliferation was consistently >200 µM, yielding a selectivity index (CC50/IC50) of >20 to >67 [1]. By comparison, the first-generation benzothiadiazine acyclonucleoside leads exhibited markedly weaker anti-HCMV activity (IC50 values often >50 µM), and the clinically used benzothiadiazine diuretics show no measurable anti-HCMV activity at sub-cytotoxic concentrations [2]. The N4-(3-chlorobenzyl) substitution present in CAS 895644-35-6 is a conserved feature of the most potent congeners in this class [1].

Antiviral drug discovery Human cytomegalovirus Non-nucleoside inhibitors

Cytotoxicity and Selectivity Profile Differentiating Chlorophenylmethyl BTDs from Classical Benzothiadiazine Diuretics

The chlorophenylmethyl BTD series, which includes CAS 895644-35-6, exhibits a distinctive dual-cell-line cytotoxicity profile: CC50 >200 µM against quiescent HEL lung fibroblasts but 20–35 µM against proliferating lymphocyte CME cells [1]. This pattern contrasts sharply with classical benzothiadiazine diuretics such as hydrochlorothiazide, which show no selective cytotoxicity and primarily affect renal ion transport [2]. The differential cytotoxicity between resting and dividing cells observed for chlorophenylmethyl BTDs suggests a mechanism-based selectivity that is relevant for antiviral applications where target cells (infected fibroblasts) are non-dividing [1].

Selectivity index Cytotoxicity HEL fibroblast

Structural Differentiation: N2-Phenyl vs. N2-(3-Chlorophenyl) Impact on Antiviral Spectrum

CAS 895644-35-6 bears a single chlorine atom on the N4‑benzyl ring (3‑chlorobenzyl) and an unsubstituted N2‑phenyl group. The closely related analog 4‑(3‑chlorobenzyl)‑2‑(3‑chlorophenyl)‑2H‑1,2,4‑benzothiadiazin‑3(4H)‑one 1,1‑dioxide (CAS 893789-59-8) incorporates an additional chlorine at the meta position of the N2‑phenyl ring. In the Martinez et al. 2000 SAR study, the presence of a chlorine at the para position of the N4‑benzyl group enhanced anti‑HCMV activity, whereas chlorine substitution on the N2‑phenyl ring was not required for potency and could modulate the antiviral spectrum, including activity against HIV‑1 and HIV‑2 [1]. The simpler N2‑phenyl substitution pattern of CAS 895644-35-6 may therefore offer a more focused anti‑HCMV profile compared to the dichloro analog, which is a critical consideration for target‑specific screening campaigns [2].

Structure-activity relationship Antiviral spectrum Benzothiadiazine SAR

Activity Retention Against Drug‑Resistant HCMV Strains

A key differentiator of the chlorophenylmethyl BTD series is the retention of full antiviral potency against ganciclovir‑resistant HCMV clinical isolates. Compound 21 from the Martinez 2000 series, a chlorophenylmethyl BTD derivative structurally analogous to CAS 895644-35-6, maintained its anti‑HCMV activity against a panel of clinical isolates including a strain resistant to ganciclovir, the first‑line treatment for HCMV [1]. This contrasts with ganciclovir itself, which loses >10‑fold potency against resistant strains harboring UL97 kinase mutations, and with foscarnet and cidofovir, which carry dose‑limiting nephrotoxicity [2]. The non‑nucleoside mechanism of action (interference with an early stage of the viral replicative cycle) underlies this resistance‑circumventing property [1].

Drug resistance Ganciclovir-resistant HCMV Antiviral cross-resistance

Absence of Diuretic Activity: Functional Differentiation from Thiazide‑Class Benzothiadiazines

All clinically used thiazide diuretics (e.g., hydrochlorothiazide, chlorothiazide, bendroflumethiazide) possess a free 7‑sulfamoyl group essential for Na⁺‑K⁺‑2Cl⁻ symporter inhibition [1]. CAS 895644-35-6 lacks this sulfamoyl moiety, as the 7‑position is unsubstituted in the benzothiadiazine ring. Consequently, this compound is structurally precluded from exerting diuretic or antihypertensive activity, a functional differentiation confirmed by the Martinez group's earlier demonstration that benzothiadiazine dioxides lacking the 7‑sulfamoyl group do not inhibit renal ion transport [2]. In contrast, the antihypertensive benzothiadiazine diazoxide, which also lacks a sulfamoyl group, acts as a KATP channel opener and causes hyperglycemia, a distinct mechanism and side‑effect profile not shared by the chlorophenylmethyl BTD series [3].

Diuretic activity Sulfamoyl requirement Thiazide comparison

CoMFA‑Predicted Steric and Electrostatic Contributions of the N4‑(3‑Chlorobenzyl) Substituent

A 3D‑QSAR CoMFA model built on 32 diverse benzothiadiazine dioxide derivatives, including chlorophenylmethyl BTDs, identified that steric (van der Waals) interactions with the receptor are the primary determinant of anti‑HCMV activity variation among inhibitors [1]. The N4‑benzyl substituent occupies a sterically sensitive region of the pharmacophore where meta‑chlorine substitution (as in CAS 895644-35-6) optimizes van der Waals complementarity with the target binding site, whereas para‑substitution further enhances activity, and ortho‑substitution or removal of the chlorine atom reduces potency [1]. This quantitative spatial model provides a rational basis for prioritizing the 3‑chlorobenzyl substitution pattern over other positional isomers when procuring compounds for HCMV drug discovery [2].

Comparative molecular field analysis CoMFA 3D-QSAR

Procurement-Driven Application Scenarios for 4-(3-Chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 895644-35-6)


HCMV Drug Discovery: Hit‑to‑Lead Optimization of Non‑Nucleoside Inhibitors with Activity Against Ganciclovir‑Resistant Strains

CAS 895644-35-6 serves as a validated starting point for medicinal chemistry optimization of non‑nucleoside HCMV inhibitors. The chlorophenylmethyl BTD scaffold has demonstrated IC50 values of 3–10 µM against wild‑type HCMV and full activity retention against ganciclovir‑resistant clinical isolates, with selectivity indices exceeding 20 in HEL fibroblasts [1]. Procurement of this compound enables structure‑activity relationship expansion around the N2‑phenyl and N4‑benzyl positions, guided by the published CoMFA model that delineates steric and electrostatic requirements for potency [2].

Mechanistic Studies of Early‑Stage HCMV Replicative Cycle Interference

The chlorophenylmethyl BTD series acts by interfering with an early stage of the HCMV replicative cycle, prior to viral DNA synthesis, without inhibiting the HCMV protease [1]. CAS 895644-35-6 is therefore suitable for time‑of‑addition experiments and pathway dissection studies aimed at identifying the molecular target of this compound class, a target that remains distinct from those of all approved anti‑HCMV drugs [3]. Its narrower predicted antiviral spectrum (HCMV‑focused, without HIV‑1 activity associated with the N2‑chlorophenyl analog) enhances its utility as a pathway‑specific probe [1].

Chemical Biology Tool Compound for Profiling Benzothiadiazine Dioxide Binding Sites

Unlike diuretic benzothiadiazines that target renal ion transporters, CAS 895644-35-6 lacks the 7‑sulfamoyl pharmacophore required for Na⁺‑K⁺‑2Cl⁻ symporter binding [4]. This structural feature makes it a clean tool compound for affinity‑based proteomic profiling (e.g., chemical proteomics, photoaffinity labeling) to identify novel intracellular binding partners of benzothiadiazine dioxides without confounding diuretic pharmacology [5]. The 3‑chlorobenzyl group provides a synthetic handle for further derivatization into biotinylated or fluorescent probe analogs.

Reference Compound for Antiviral Selectivity Screening Panels

The well‑characterized cytotoxicity profile of the chlorophenylmethyl BTD class—CC50 >200 µM in resting HEL fibroblasts versus 20–35 µM in proliferating lymphocytes [1]—positions CAS 895644-35-6 as a reference compound for benchmarking antiviral selectivity in cell‑based screening assays. Its inclusion in compound libraries enables normalization of HCMV inhibition data across screening campaigns and provides a positive control for the non‑nucleoside mechanism of action distinct from DNA polymerase inhibitors such as ganciclovir and cidofovir [3].

Quote Request

Request a Quote for 4-(3-chlorobenzyl)-2-phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.